4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide

Description

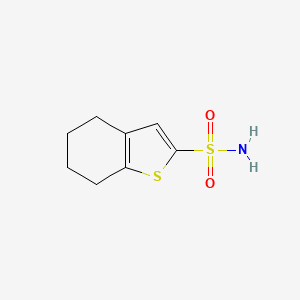

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide is a sulfur-containing heterocyclic compound with the molecular formula C₈H₁₁NO₂S₂ and a molecular weight of 217.31 g/mol . Its structure features a partially hydrogenated benzothiophene core (tetrahydrobenzothiophene) substituted with a sulfonamide group (-SO₂NH₂) at the 2-position. The compound is cataloged under CAS number 142294-64-2 and MDL number MFCD25958940 . Sulfonamide groups are known for their hydrogen-bonding capabilities, which influence crystallinity and biological interactions .

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWJMGLVOQOLQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexanone with ethyl cyanoacetate in the presence of sulfur to form the thiophene ring . The sulfonamide group can then be introduced through sulfonation reactions using reagents such as chlorosulfonic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiophene derivatives .

Scientific Research Applications

Modulators of RORγt

Recent studies have identified derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamide as promising modulators of the retinoic acid receptor-related orphan receptor gamma t (RORγt). This receptor is implicated in autoimmune diseases and cancer. The derivatives exhibit significant binding affinity and modulatory activity towards RORγt, showcasing their potential as therapeutic agents. In vitro assays demonstrated their ability to induce inverse agonism through specific interactions with key residues in the receptor's binding pocket .

Anticancer Agents

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies reported that certain derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamide induced apoptosis in MCF-7 cells, leading to a notable reduction in cell viability. The compound demonstrated an IC50 value of 23.2 µM and significantly inhibited tumor growth in vivo when tested on SEC-bearing mice . These findings highlight its potential as an effective anticancer agent.

Anti-inflammatory and Analgesic Properties

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide has been studied for its anti-inflammatory effects. Molecular docking studies suggest that it interacts with cyclooxygenases (COX), enzymes involved in the inflammatory response. By inhibiting these enzymes, the compound may reduce inflammation and pain associated with various conditions. This mechanism positions it as a candidate for developing new anti-inflammatory drugs.

NLRP3 Inflammasome Inhibition

The dysregulation of the NLRP3 inflammasome is linked to several diseases, including neurodegenerative disorders. Research indicates that sulfonamide-based compounds can inhibit NLRP3 activation. The structural features of 4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamide may contribute to its efficacy in this regard, suggesting a pathway for developing treatments for inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of 4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamide is crucial for optimizing its biological activity. The sulfonamide moiety enhances its reactivity and biological properties. Various synthetic routes have been developed to create analogues with improved efficacy or selectivity for specific biological targets.

Comparative Analysis with Related Compounds

To illustrate the unique properties of 4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamide compared to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylthio-3-substituted tetrahydrobenzo[b]thiophene | Similar bicyclic structure | Anti-inflammatory and antibacterial |

| 6-Methyl-4-benzothiophene | Lacks sulfonamide group | Limited anti-inflammatory activity |

| 5-Arylbenzothiophenes | Varies by aryl substitutions | Potential anticancer properties |

This table highlights how the specific combination of the tetrahydrobenzothiophene framework and sulfonamide functionality enhances biological activity and allows for diverse modifications leading to novel therapeutic agents.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular proteins, affecting various signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide and related thiophene/benzothiophene derivatives:

Key Structural and Functional Insights

Non-hydrogenated benzothiophenes (e.g., 4-Bromo-2-(difluoromethyl)benzothiophene) retain planar aromaticity, favoring π-π stacking interactions in materials science .

Substituent Effects :

- Sulfonamide Group : Present in both the target compound and 2-Hydroxy-4-(thiophene-2-sulfonamido)benzoic acid, this group enables hydrogen bonding, influencing crystal packing and biological activity (e.g., carbonic anhydrase inhibition). However, the benzoic acid derivative’s discontinuation suggests instability or synthesis hurdles .

- Halogenated Groups : Bromo and trifluoromethyl substituents (e.g., in 4-Bromo-2-(difluoromethyl)benzothiophene) enhance electrophilicity and metabolic stability, making them valuable in drug discovery .

Physicochemical Properties :

- The target compound’s moderate molecular weight (217.31 g/mol) may improve bioavailability compared to bulkier analogs like 2-Hydroxy-4-(thiophene-2-sulfonamido)benzoic acid (307.33 g/mol) .

- Salt forms (e.g., Ethyl thiophene-2-carboximidoate hydrochloride) enhance crystallinity and purification efficiency .

Synthetic and Industrial Relevance :

- Halogenated derivatives (e.g., bromo/CF₃) are pivotal in Suzuki-Miyaura cross-coupling reactions, whereas sulfonamides are leveraged in medicinal chemistry for target specificity .

Biological Activity

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide (THBT-2-SA) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

THBT-2-SA is characterized by its unique benzothiophene core, which contributes to its biological activity. The sulfonamide functional group enhances its solubility and interaction with biological targets. Its chemical structure is represented as follows:

1. Inhibition of RORγt

Recent studies have identified THBT-2-SA as a modulator of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a nuclear receptor implicated in inflammatory and autoimmune diseases. In vitro evaluations showed that the compound exhibits inverse agonism through steric clashes and hydrophilic interactions with specific amino acids in the receptor's binding pocket .

Binding Affinity:

- Experimental Method: Molecular docking and MD simulations.

- Key Findings: The compound demonstrated stable binding poses with significant interactions at the Cys320-Glu326 and Arg364-Phe377 regions of RORγt.

2. Anti-inflammatory Activity

THBT-2-SA has been evaluated for its anti-inflammatory properties, particularly as a selective COX-2 inhibitor. In vitro assays indicated that certain derivatives of THBT-2-SA exhibited IC50 values in the range of 0.31 to 1.40 µM against COX-2, showcasing a selectivity index significantly higher than traditional NSAIDs like celecoxib .

Table 1: COX-2 Inhibition Activity of THBT Derivatives

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| THBT-2-SA Derivative A | 0.31 | 48.8 |

| THBT-2-SA Derivative B | 0.75 | 120.5 |

| Celecoxib | 0.50 | Reference |

Antioxidant Activity

The antioxidant potential of THBT-2-SA has also been investigated, revealing that the thiophene moiety contributes significantly to its ability to scavenge free radicals. SAR studies indicate that modifications in the amino group and sulfonyl core enhance this activity .

Antitumor Activity

In preclinical models, THBT-2-SA demonstrated promising antitumor effects against various cancer cell lines. For instance, it induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 23.2 µM, showing a notable reduction in cell viability .

Table 2: Antitumor Efficacy in MCF-7 Cells

| Treatment | % Cell Viability Reduction | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|

| Control | - | - | - |

| THBT-2-SA | 26.86 | 8.73 | 18.13 |

| 5-FU | Significant decrease | - | - |

Study on COX Inhibition

A study conducted on various derivatives of THBT-2-SA highlighted their selective inhibition against COX-2 compared to COX-1, indicating potential for development as anti-inflammatory agents without the gastrointestinal side effects associated with non-selective NSAIDs .

Study on RORγt Modulation

Another study focused on the modulation of RORγt by THBT-2-SA derivatives showed that these compounds could effectively reduce inflammatory cytokine production in vitro, suggesting their therapeutic potential in treating autoimmune disorders .

Q & A

Q. What are the recommended synthetic routes for 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide, and what characterization techniques are essential for confirming its structure?

A common synthetic approach involves sulfonylation of the tetrahydrobenzothiophene amine precursor using sulfonyl chlorides under controlled pH conditions. Post-synthesis, purification via silica gel column chromatography (eluting with gradients of methanol in dichloromethane) is critical. Full characterization requires nuclear magnetic resonance (NMR) for proton and carbon environments, infrared spectroscopy (IR) to confirm sulfonamide S=O and N-H stretches, and high-resolution mass spectrometry (HRMS) for molecular ion validation. For reproducibility, report yields, melting points, and Rf values during purification, and cross-reference with prior literature if the compound is not novel .

Q. How should researchers handle and store this compound to ensure stability during experimental workflows?

The compound is prone to adsorption on glass surfaces; silanize glassware with 5% dimethyldichlorosilane (DMDCS) in toluene to prevent losses . Store solid samples at −18°C in amber vials to avoid photodegradation. For aqueous solutions, adjust pH to neutral (6–8) and use LC-grade solvents to minimize hydrolysis. Avoid repeated freeze-thaw cycles for biological assays .

Q. What analytical methods are most suitable for quantifying this compound in complex matrices such as biological fluids or environmental samples?

Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) is effective for isolation. Condition cartridges with methanol, load samples at pH 7, and elute with 2-propanol/methanol mixtures. Quantify via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., triclosan-d3) to correct for matrix effects .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity or binding affinity of this sulfonamide derivative in enzyme inhibition studies?

Density functional theory (DFT) calculations can optimize the compound’s geometry and electron distribution, while molecular docking (e.g., AutoDock Vina) evaluates interactions with enzyme active sites. Focus on sulfonamide’s sulfonyl group and benzothiophene’s aromaticity for hydrogen bonding and hydrophobic interactions. Validate predictions with experimental binding assays (e.g., isothermal titration calorimetry) .

Q. How can researchers resolve contradictions in biological activity data arising from different synthetic batches or impurity profiles?

Cross-validate purity using high-performance liquid chromatography (HPLC) with diode-array detection (DAD) and ¹H-NMR integration. Spike samples with internal standards (e.g., atrazine-d5) during analysis to identify matrix interferences. For batch-to-batch variability, conduct stability studies under varying pH, temperature, and light conditions to isolate degradation pathways .

Q. What are the challenges in modifying the benzothiophene core to enhance selectivity in target interactions, and how can structural analogs guide this process?

Hydrogenation of the benzothiophene ring (tetrahydro modification) reduces planarity, potentially altering binding kinetics. Introduce substituents at the 3- or 4-positions to modulate steric effects. Compare with analogs like 2-((4-chlorophenyl)sulfonyl)benzo[b]thiophene derivatives to assess how methoxy or chloro groups influence solubility and affinity. Synthesize derivatives via regioselective electrophilic substitution and evaluate using competitive inhibition assays .

Q. How do protonation states and solvation effects influence the sulfonamide’s interaction with carbonic anhydrase isoforms?

The sulfonamide group (pKa ~10) remains deprotonated at physiological pH, enabling coordination with the enzyme’s zinc ion. Solvation-free energy calculations (e.g., using COSMO-RS) predict solubility in aqueous vs. lipid environments. Experimentally, crystallography or surface plasmon resonance (SPR) can map binding thermodynamics across isoforms .

Methodological Notes

- Synthetic Optimization : For novel derivatives, include microanalysis (C, H, N, S) and optical rotation ([α]D) for chiral centers .

- Data Reproducibility : Report SPE recovery rates (%) and LC-MS/MS detection limits (ng/L) for environmental studies .

- Computational Validation : Compare DFT-predicted vibrational spectra with experimental IR to confirm conformer stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.